REACTION_CXSMILES
|
[F:1][C:2]1[CH:30]=[C:29]([N+:31]([O-])=O)[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[C:14]1[CH:15]=[N:16][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH:18]=1)[N:10]([CH3:26])[N:9]=[CH:8]2>[Pd].C1COCC1>[NH2:31][C:29]1[CH:28]=[CH:27][C:3]([O:4][C:5]2[CH:6]=[C:7]3[C:11](=[CH:12][C:13]=2[C:14]2[CH:15]=[N:16][N:17]([C:19]([O:21][C:22]([CH3:24])([CH3:25])[CH3:23])=[O:20])[CH:18]=2)[N:10]([CH3:26])[N:9]=[CH:8]3)=[C:2]([F:1])[CH:30]=1
|
Name
|
|
Quantity
|
433 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC=2C=C3C=NN(C3=CC2C=2C=NN(C2)C(=O)OC(C)(C)C)C)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
21.65 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
6.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
to stir under hydrogen gas overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then cooled to RT
|
Type
|
TEMPERATURE
|
Details
|
is heated to 40° C. under hydrogen gas for seven hours
|
Duration
|
7 h
|
Type
|
STIRRING
|
Details
|
stirred under hydrogen gas for another hour
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
STIRRING
|
Details
|
The mixture is again stirred under hydrogen gas overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered over a combination of GFF® and Watman® paper
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to a slightly yellow solid (446 g, 110% recovery)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(OC=2C=C3C=NN(C3=CC2C=2C=NN(C2)C(=O)OC(C)(C)C)C)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |